N1-(2-(4-Methoxyphenyl)quinolin-4-yl)-N1,N2,N2-trimethylethane-1,2-diamine hydrochloride
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Overview
Description
N1-(2-(4-Methoxyphenyl)quinolin-4-yl)-N1,N2,N2-trimethylethane-1,2-diamine hydrochloride is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(4-Methoxyphenyl)quinolin-4-yl)-N1,N2,N2-trimethylethane-1,2-diamine hydrochloride typically involves multi-step reactions starting from readily available precursors. One common method involves the Friedländer synthesis, which is a classical approach for constructing quinoline derivatives. This method involves the condensation of 2-aminobenzophenone with an aldehyde in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve optimization of the Friedländer synthesis or other catalytic processes to enhance yield and purity. Transition metal-catalyzed reactions and green chemistry approaches, such as ionic liquid-mediated reactions, are also explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N1-(2-(4-Methoxyphenyl)quinolin-4-yl)-N1,N2,N2-trimethylethane-1,2-diamine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives .
Scientific Research Applications
N1-(2-(4-Methoxyphenyl)quinolin-4-yl)-N1,N2,N2-trimethylethane-1,2-diamine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-(2-(4-Methoxyphenyl)quinolin-4-yl)-N1,N2,N2-trimethylethane-1,2-diamine hydrochloride involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler structure with similar biological activities.
Chloroquine: An antimalarial drug with a quinoline core.
Ciprofloxacin: An antibiotic with a quinoline scaffold.
Uniqueness
N1-(2-(4-Methoxyphenyl)quinolin-4-yl)-N1,N2,N2-trimethylethane-1,2-diamine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
1172851-12-5 |
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Molecular Formula |
C21H26ClN3O |
Molecular Weight |
371.9 g/mol |
IUPAC Name |
N'-[2-(4-methoxyphenyl)quinolin-4-yl]-N,N,N'-trimethylethane-1,2-diamine;hydrochloride |
InChI |
InChI=1S/C21H25N3O.ClH/c1-23(2)13-14-24(3)21-15-20(16-9-11-17(25-4)12-10-16)22-19-8-6-5-7-18(19)21;/h5-12,15H,13-14H2,1-4H3;1H |
InChI Key |
VDLPZYRTBKCEDI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCN(C)C1=CC(=NC2=CC=CC=C21)C3=CC=C(C=C3)OC.Cl |
Origin of Product |
United States |
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